3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKQXYLWCLNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Cycloalkylation
The synthesis of (1-phenylpyrrolidin-2-yl)methanamine begins with the cycloalkylation of N-(3-chloropropyl)-N-cyano(phenyl)methyl-4-bromobenzamide under phase-transfer conditions. Key steps include:
- Reagents : Benzyl chloride derivatives, potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Conditions : Reflux in a biphasic solvent system (toluene/water) at 80–90°C for 12–24 hours.
- Outcome : Formation of the pyrrolidine ring with simultaneous introduction of the phenyl group at the 1-position.
Post-cyclization, the nitrile group is hydrolyzed to a primary amine using concentrated sulfuric acid, yielding (1-phenylpyrrolidin-2-yl)methanamine.
Amidation with 3-Bromobenzoyl Chloride
The benzamide linkage is forged via reaction of the amine with 3-bromobenzoyl chloride :
- Reagents : 3-Bromobenzoyl chloride, triethylamine (base), dichloromethane (solvent).
- Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.
- Workup : Sequential washes with dilute HCl, sodium bicarbonate, and brine to remove excess reagents.
Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Catalysis in Cycloalkylation
Phase-transfer catalysis (PTC) significantly enhances the efficiency of pyrrolidine ring formation. For example, using tris(dioxa-3,6-heptyl)amine (TDA-1) as a PTC agent in toluene/acetonitrile mixtures reduces reaction times by 30% compared to traditional methods. Acid catalysis (e.g., formic acid) at 50–150°C further accelerates cyclization.
Temperature Control in Amidation
Lower temperatures (0–5°C) during the initial mixing of 3-bromobenzoyl chloride and the amine minimize side reactions such as oligomerization. Gradual warming to room temperature ensures complete conversion.
Purification and Characterization
Recrystallization Techniques
Crude 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is purified via recrystallization from ethanol/water mixtures. Slow cooling to 10°C induces crystallization, yielding needle-like crystals with >99% purity.
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.64 (d, J = 8.5 Hz, 1H, Ar–H), 3.82–3.75 (m, 1H, pyrrolidine-CH), 3.52–3.45 (m, 2H, N–CH₂), 2.95–2.88 (m, 2H, pyrrolidine-CH₂).
- IR (KBr): ν = 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Challenges and Mitigation Strategies
Epimerization During Cycloalkylation
The racemization of the pyrrolidine chiral center is a common issue. Using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization reduces epimerization, preserving enantiomeric excess.
Byproduct Formation in Amidation
Excess acyl chloride can acylate the pyrrolidine nitrogen, forming a bis-acylated byproduct. Quenching with aqueous sodium bicarbonate immediately after reaction completion minimizes this side reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Phase-transfer PTC | 78 | 95 | Short reaction time, scalable |
| Acid-catalyzed | 82 | 98 | High regioselectivity |
| Microwave-assisted | 85 | 99 | Energy-efficient, rapid heating |
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is being explored as a potential therapeutic agent due to its biological activities. Compounds with similar structures have shown promise in modulating receptor activities, particularly in the central nervous system. Research indicates that the bromine atom enhances binding affinity to specific receptors, which may lead to the development of new drugs targeting neurological disorders.
Biological Activity
The compound has been investigated for its interactions with various biological targets. Studies suggest that it may act as an enzyme inhibitor or modulator, influencing pathways relevant to diseases such as cancer and neurodegenerative disorders. The presence of the phenylpyrrolidine moiety is crucial for its biological efficacy, potentially enhancing its pharmacokinetic properties .
Chemical Synthesis
Building Block for Organic Synthesis
3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide serves as an important building block in synthetic organic chemistry. It can be modified to create various derivatives, which are essential in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to explore multiple synthetic routes to develop novel compounds with desired properties .
Catalytic Applications
The compound has potential applications as a catalyst in polymerization reactions and other chemical processes. Its ability to initiate and facilitate reactions makes it valuable in industrial chemistry, particularly in the production of specialty chemicals and materials .
Industrial Applications
Use in Specialty Chemicals
In industrial contexts, 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is utilized in the formulation of specialty chemicals used across various sectors, including plastics, rubber, and agriculture. Its chemical properties make it suitable for applications that require specific reactivity or stability under different conditions.
Potential in Agrochemicals
The compound's structural characteristics suggest potential applications in agrochemicals, where it could function as an active ingredient or intermediate in the synthesis of herbicides or pesticides. The ongoing research into its biological activity may lead to the development of environmentally friendly agricultural solutions.
Research Insights
Case Studies and Findings
Recent studies have highlighted the structure-activity relationships (SAR) of compounds similar to 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide. For example, research into related benzamide derivatives has shown varying degrees of efficacy as NMDA receptor antagonists, underscoring the importance of substituent positioning on biological activity .
Mechanism of Action
The mechanism of action of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Pyrrolidine vs. Heterocyclic Moieties: The phenylpyrrolidine group in the target compound contrasts with the quinazolinone (7d) or pyridine (14, 35) substituents in analogs.
- Halogenation : The 3-bromo substituent is shared across multiple compounds, while 35 introduces additional fluorine, enhancing electronic effects and binding precision .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Synthetic Efficiency : Yields vary significantly (34–81%), influenced by steric hindrance and amine reactivity. The target compound’s synthesis may require optimized coupling conditions due to the bulky pyrrolidine group .
- Spectroscopic Trends : The NH proton in benzamides typically resonates at δ 8–10 ppm in 1H NMR, as seen in 14 (δ 9.29 ppm) .
Key Observations :
- Target Selectivity: The phenylpyrrolidine group may enhance binding to hydrophobic protein pockets, similar to the quinazolinone in 7d .
- Pharmacophore Optimization: ZINC33268577 demonstrates that minor modifications (e.g., rotatable bonds, H-bonding groups) significantly impact activity .
Biological Activity
3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom attached to a benzamide moiety, linked to a pyrrolidine ring, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is CHBrNO. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown potential cytotoxic effects against human lung carcinoma cells (A549), with IC values indicating effective dose ranges for inducing cell death.
- Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus influencing various physiological processes.
The mechanism of action for 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide likely involves its interaction with specific receptors or enzymes. The bromine atom and the phenylpyrrolidine moiety may enhance binding affinity and specificity, leading to modulation of receptor activity or inhibition of enzymatic functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | Similar structure with different bromination | Moderate anticancer effects | Lacks specific receptor interactions observed in 3-bromo derivative |
| N-(1-phenylpyrrolidin-2-yl)methylbenzamide | No halogen substitution | Limited activity | Provides baseline for activity comparison |
| 2-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | Chlorine instead of bromine | Variable effects on enzyme inhibition | Different electronic properties may alter activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds, providing insights into the potential applications of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide:
- Cytotoxicity Studies : A study reported that derivatives similar to this compound exhibited IC values ranging from 0.5 to 5 µM against various cancer cell lines, indicating significant cytotoxic potential .
- Receptor Binding Affinity : Interaction studies have shown that compounds with similar structures can effectively bind to dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders .
- Enzyme Inhibition Assays : Research has demonstrated that certain benzamide derivatives can inhibit key enzymes involved in cancer metabolism, further supporting the therapeutic potential of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with (1-phenylpyrrolidin-2-yl)methanamine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and controlling reaction parameters like temperature (20–25°C), solvent (DMF or dichloromethane), and stoichiometry. For example, similar benzamide syntheses achieved 81% yields by optimizing equivalents of coupling agents and amine precursors . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons in similar bromobenzamides resonate at δ 7.5–8.1 ppm, while pyrrolidine methylene groups appear at δ 2.4–3.3 ppm .
- Mass Spectrometry (LC-MS/HRMS) : High-resolution MS validates molecular weight (e.g., [M+H] expected at ~385.1 Da for CHBrNO). LC-MS purity >95% is recommended for biological assays .
- FT-IR : Amide C=O stretches (~1670 cm) and N-H bends (~3150 cm^{-1) confirm bond formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO <0.1%).
- Re-evaluate Purity : Re-test batches with orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
- Meta-Analysis : Compare IC values across studies, adjusting for methodological differences. For example, conflicting kinase inhibition data might reflect variations in ATP concentrations .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolidine and bromobenzamide moieties?
- Methodological Answer :
- Pyrrolidine Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, acetyl) to probe steric effects on target binding. Evidence from similar compounds shows that bulkier groups reduce off-target interactions .
- Bromine Replacement : Substitute bromine with electron-withdrawing groups (e.g., -CF) or halogens (e.g., -Cl) to assess electronic effects on bioactivity. For example, 3-chloro analogs showed 2-fold higher potency in enzyme inhibition assays .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the benzamide carbonyl and target proteins .
Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. The pyrrolidine ring is a likely target for oxidation, as seen in related compounds .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess interactions with liver microsomal enzymes. Prioritize metabolites for synthesis and testing.
- Experimental Validation : Compare predicted half-life (e.g., 2.5–4 hours in human hepatocytes) with in vitro microsomal assays .
Q. What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for benzamides).
- pH-Solubility Profile : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to account for this compound’s potential off-target effects?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, using 3-fold dilutions. Include positive controls (e.g., known inhibitors) and vehicle controls.
- Counter-Screens : Test against related targets (e.g., GPCRs, kinases) to identify selectivity. For example, a 3-bromo analog showed 50% inhibition of PDE4B at 10 µM but no activity against PDE3A .
- Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc correction (e.g., Tukey’s test).
Q. What protocols are advised for reconciling contradictory toxicological data from in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for species-specific metabolic differences (e.g., human vs. murine CYP450 isoforms).
- Toxicogenomics : Perform RNA-seq on treated hepatocytes to identify pathways (e.g., oxidative stress) not captured in viability assays.
- Dose Scaling : Convert in vitro IC to mg/kg using allometric equations, then validate in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
